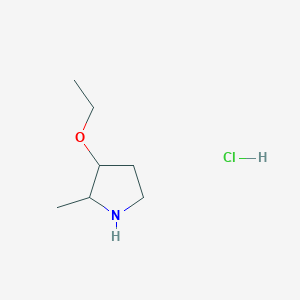

3-Ethoxy-2-methylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-ethoxy-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-3-9-7-4-5-8-6(7)2;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANPFUFRPGZYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction and Functionalization

A common approach involves the synthesis of 2-methylpyrrolidine derivatives followed by ethoxylation at the 3-position. According to patent WO2008137087A1, the preparation of 2-methylpyrrolidine (a close structural analog) can be achieved through a commercially scalable process involving:

- Use of polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidinone, or pyridine.

- Reaction under nitrogen atmosphere at elevated temperatures (100–160 °C) for 10 to 48 hours.

- Subsequent extraction with non-water miscible solvents like ethyl acetate, washing with brine solutions (e.g., 25% NaCl), drying, and concentration to isolate the product.

This method provides a foundation for synthesizing 2-methylpyrrolidine, which can be further functionalized to introduce the ethoxy group at the 3-position.

Detailed Reaction Conditions and Optimization

Proposed Reaction Pathway for Ethoxylation

Based on analogous heterocyclic ethoxylation:

- Formation of an intermediate Schiff base or activated species from the pyrrolidine precursor.

- Nucleophilic attack by ethoxy group donor (e.g., ethyl dichlorophosphite or ethyl halide) facilitated by a base catalyst.

- Intramolecular cyclization or rearrangement to stabilize the 3-ethoxy substituent.

- Conversion to hydrochloride salt by treatment with hydrochloric acid or HCl gas to improve compound stability and isolate as a crystalline solid.

Research Findings and Practical Considerations

- Solvent Choice: Polar aprotic solvents like DMF and THF are critical for solubilizing reactants and facilitating nucleophilic substitutions.

- Catalyst Efficiency: Triethylamine is effective in promoting ethoxylation reactions, improving yield and reducing reaction time.

- Temperature and Time: Elevated temperatures (up to 160 °C) are used for initial pyrrolidine ring formation, while milder conditions (25–50 °C) suffice for ethoxylation, especially under ultrasonic irradiation.

- Ultrasonic Irradiation: This technique enhances reaction kinetics by generating localized high-energy conditions, leading to higher yields and shorter reaction times.

- Purification: Sequential extraction, brine washing, drying, and concentration are standard to obtain pure hydrochloride salts.

Summary Table of Preparation Methods

Chemical Reactions Analysis

3-Ethoxy-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethoxy-2-methylpyrrolidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the biological activity of pyrrolidine derivatives and their interactions with biological targets.

Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyrrolidine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-ethoxy-2-methylpyrrolidine hydrochloride with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Molecular formulas and weights are calculated based on structural information.

Key Observations:

Substituent Effects on Reactivity and Solubility The ethoxy group in this compound enhances hydrophobicity compared to polar substituents like the nitrophenoxy group in (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride . Fluorinated analogs (e.g., 3-(3-ethylphenyl)-3-fluoropyrrolidine hydrochloride) exhibit increased metabolic stability due to fluorine’s electronegativity . Ester-containing derivatives (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) are more reactive in nucleophilic substitution reactions, as evidenced by their use in multi-step syntheses .

Synthetic Pathways Hydrochloride salts are commonly formed via treatment with HCl in dioxane (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis ). This method likely applies to this compound. Chiral centers in compounds like (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride require enantioselective synthesis, often involving chiral catalysts or resolving agents .

Analytical and Safety Profiles LCMS and HPLC data (e.g., m/z 531 for (R)-2-methyl-1-(3-oxo-3-...pyrrolidine-2-carboxylic acid methyl ester ) highlight the importance of mass spectrometry in characterizing pyrrolidine derivatives. Safety protocols vary: (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride requires stringent handling due to its nitro group, which may pose explosive or toxic risks , whereas methyl ester derivatives may require precautions against hydrolysis .

Data Tables for Comparative Analysis

Table 2: Physicochemical Properties (Inferred from Evidence)

Biological Activity

3-Ethoxy-2-methylpyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and comparisons with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and methyl groups on the pyrrolidine ring can significantly influence the compound's binding affinity and selectivity towards these targets.

- Key Interactions : It is hypothesized that the compound may act on nicotinic acetylcholine receptors (nAChRs), similar to other pyrrolidine derivatives. These interactions are crucial for modulating neurotransmitter activity, which can have implications for neurological disorders.

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Organic Synthesis : The compound is utilized as an intermediate in creating more complex organic molecules.

- Biological Studies : Researchers employ it to investigate the biological activity of pyrrolidine derivatives and their interactions with biological targets.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyrrolidine | Lacks ethoxy group | Different chemical reactivity |

| 3-Ethoxy-2-pyrrolidinone | Contains a carbonyl group | Potentially different pharmacological profile |

| N-Ethylpyrrolidine | Ethyl group on nitrogen | Altered pharmacological properties |

The specific substitution pattern of this compound confers distinct chemical and biological properties compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of pyrrolidine derivatives, including this compound:

- Antidepressant Activity : Research indicates that certain pyrrolidine compounds exhibit partial agonist activity at nAChRs, suggesting their potential as antidepressants. The structural modifications in this compound may enhance its pharmacological profile compared to traditional antidepressants .

- Neuroprotective Effects : Other studies have explored the neuroprotective properties of similar compounds, emphasizing their ability to modulate cholinergic signaling pathways, which are critical in cognitive functions .

- Synthesis and Optimization : Various synthetic pathways have been developed to optimize yield and purity for this compound, indicating its importance in drug discovery processes .

Q & A

Basic: What are the recommended storage and handling protocols for 3-Ethoxy-2-methylpyrrolidine hydrochloride to ensure stability?

Answer:

To maintain stability, store the compound in a dry environment at 2–8°C, avoiding exposure to moisture and heat. Use airtight containers to prevent dust or aerosol formation. During handling, wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks. For spills, collect material using inert absorbents and dispose of it as hazardous waste .

Basic: Which analytical methods are validated for quantifying this compound in research samples?

Answer:

Reverse-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is a robust method. Use a mobile phase of phosphate buffer (pH ~3.0) and methanol (70:30 v/v) at 1 mL/min flow rate, with UV detection at 207–220 nm. Validate linearity (1–10 µg/mL range) and precision (RSD <2%). Cross-validate with LC-MS for structural confirmation, especially when analyzing degradation products .

Advanced: How can researchers resolve discrepancies in reported toxicity profiles of pyrrolidine derivatives like this compound?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, exposure times). To address this:

- Perform parallel assays using both in vitro (e.g., HepG2 cytotoxicity) and in vivo (rodent acute toxicity) models.

- Compare results with structurally similar compounds (e.g., 3-methyl PCP hydrochloride, which shows organ-specific toxicity in rodents ).

- Conduct mechanistic studies (e.g., ROS generation assays) to identify molecular targets .

Advanced: What synthetic strategies minimize by-products during the preparation of this compound?

Answer:

Optimize the reaction of 2-methylpyrrolidine with ethyl chloroethyl ether under anhydrous conditions. Key steps include:

- Slow addition of the alkylating agent at 0–5°C to reduce exothermic side reactions.

- Use of a polar aprotic solvent (e.g., acetonitrile) to enhance nucleophilicity.

- Purify the crude product via recrystallization (ethanol/water mixture) to isolate the hydrochloride salt with >98% purity. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) .

Advanced: How does the steric and electronic environment of this compound influence its reactivity in medicinal chemistry applications?

Answer:

The 2-methyl group introduces steric hindrance, reducing nucleophilic attack at the pyrrolidine nitrogen. The ethoxy group acts as an electron donor, stabilizing intermediates in SN2 reactions. Computational studies (DFT or molecular docking) can predict binding affinities to biological targets like ion channels or GPCRs. Experimentally, compare its reactivity with analogs (e.g., 3-(trifluoromethyl)pyrrolidine derivatives) to assess electronic effects .

Basic: What safety precautions are critical when working with this compound in aqueous solutions?

Answer:

Avoid prolonged skin contact with solutions, as hydrochloride salts can penetrate latex gloves. Use nitrile gloves (tested against ASTM D6978) and secondary containment for liquid handling. For waste disposal, neutralize acidic solutions (pH 6–8) before incineration. Monitor airborne particulates with OSHA-compliant respirators (P95 filters) if aerosolization occurs .

Advanced: How can researchers characterize degradation pathways of this compound under accelerated stability conditions?

Answer:

Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradation products via:

- HPLC-DAD : Identify peak splitting or new retention times.

- HRMS : Detect molecular fragments (e.g., loss of ethoxy group, m/z shifts).

- NMR : Confirm structural changes (e.g., ¹H NMR for pyrrolidine ring integrity).

Compare results with ICH Q1A(R2) guidelines to establish shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.